molecular formula C10H14N2O B2513174 1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol CAS No. 1343098-85-0

1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B2513174
CAS No.: 1343098-85-0
M. Wt: 178.235
InChI Key: ZOOCBEPIAVAURS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a methylpyridine group. The 3D structure of similar compounds can be viewed using Java or Javascript .

Scientific Research Applications

Synthesis and Coordination Chemistry

Compounds related to "1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol" have been extensively studied for their coordination chemistry, highlighting their versatility as ligands. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been explored for creating luminescent lanthanide compounds with potential applications in biological sensing. These compounds demonstrate significant thermal and photochemical properties, which could be relevant for material science applications (Halcrow, 2005).

Catalysis and Functionalization

The efficacy of 1-Aminopyridinium ylides, which are structurally similar to the compound , has been demonstrated in the palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds. This showcases the potential of these compounds in organic synthesis, providing a pathway for functionalizing carboxylic acid derivatives and enhancing the complexity of molecular structures (Le et al., 2019).

Water Oxidation Catalysis

Research on Ru complexes for water oxidation includes the use of pyridine derivatives as ligands. These complexes have shown promise in oxygen evolution reactions, indicating their potential role in catalysis and renewable energy applications. The study found that specific ligand substitutions could significantly enhance catalytic efficiency (Zong & Thummel, 2005).

Organic Synthesis and Medicinal Applications

Compounds structurally related to "this compound" have been synthesized and evaluated for their antimicrobial activity and DNA interactions. Such studies underscore the potential of these compounds in medicinal chemistry, particularly in developing new therapeutic agents. For example, [Ag(2-amino-3-methylpyridine)(2)]NO(3) demonstrated significant antimicrobial activity against various bacterial strains and Candida albicans (Abu-Youssef et al., 2010).

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-3-2-4-10(11-8)12-6-5-9(13)7-12/h2-4,9,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOCBEPIAVAURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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